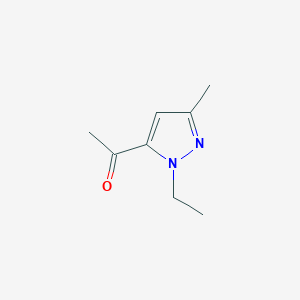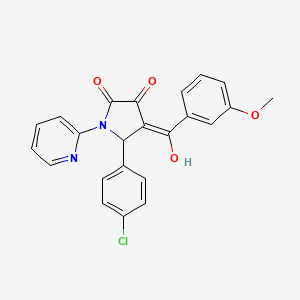
3-Iodo-5-nitrobenzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-5-nitrobenzyl bromide: is an organic compound with the molecular formula C7H5BrINO2 It is a derivative of benzyl bromide, where the benzene ring is substituted with an iodine atom at the third position and a nitro group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Iodo-5-nitrobenzyl bromide typically involves a multi-step process:
Nitration: The starting material, benzyl bromide, undergoes nitration to introduce the nitro group at the meta position relative to the bromomethyl group. This is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Iodination: The nitrobenzyl bromide is then subjected to iodination. This step involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.
Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反応の分析
Types of Reactions:
3-Iodo-5-nitrobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl bromide moiety is highly reactive and can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The nitro and iodine substituents on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions to avoid over-substitution.
Reduction: Catalysts like palladium on carbon or platinum oxide are used in hydrogenation reactions, while metal hydrides like lithium aluminum hydride are used in non-catalytic reductions.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Electrophilic Aromatic Substitution: Products include dinitro compounds, sulfonated derivatives, and polyhalogenated compounds.
Reduction: The major product is the corresponding amine derivative.
科学的研究の応用
Chemistry:
3-Iodo-5-nitrobenzyl bromide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology:
In biological research, this compound is used to study the effects of halogenated and nitro-substituted aromatic compounds on biological systems. It is also used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine:
This compound is investigated for its potential use in drug development. Its derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
作用機序
The mechanism of action of 3-Iodo-5-nitrobenzyl bromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The nitro and iodine substituents on the benzene ring influence the compound’s reactivity and selectivity in electrophilic aromatic substitution reactions.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromomethyl group is the primary site for nucleophilic attack, leading to the formation of new covalent bonds.
Electrophilic Aromatic Substitution: The nitro and iodine groups direct the incoming electrophiles to specific positions on the benzene ring, influencing the regioselectivity of the reactions.
類似化合物との比較
3-Bromo-5-nitrobenzyl bromide: Similar structure but with a bromine atom instead of iodine.
3-Iodo-4-nitrobenzyl bromide: Similar structure but with the nitro group at the para position.
3-Iodo-5-chlorobenzyl bromide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness:
3-Iodo-5-nitrobenzyl bromide is unique due to the presence of both iodine and nitro substituents on the benzene ring. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and research applications.
特性
IUPAC Name |
1-(bromomethyl)-3-iodo-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGPAZNWDKJFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-(methylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2433495.png)

![5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2433498.png)
![N-(3-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2433499.png)

![3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2433501.png)





![4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B2433514.png)
![3-((2-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2433516.png)
